molecular formula C23H24N2O6S2 B2552267 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946226-19-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2552267
CAS No.: 946226-19-3
M. Wt: 488.57
InChI Key: QUUBUUZBVBYRMT-UHFFFAOYSA-N
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Description

The compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 2,5-dimethoxybenzene sulfonamide moiety at position 5. The tetrahydroquinoline scaffold provides partial saturation, which may enhance conformational flexibility compared to fully aromatic systems.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-30-19-12-13-22(31-2)23(16-19)32(26,27)24-18-11-10-17-7-6-14-25(21(17)15-18)33(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUBUUZBVBYRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the N-sulfonylation of carboxylic acids in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) and 1,8-diazabicyclo (5.4.0) undec-7-ene as a strong base . This reaction drives the process to completion, resulting in the desired sulfonamide product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to generate reactive oxygen species (ROS) in bacterial cells, leading to cell membrane disruption and bacterial cell death . This compound may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Core Structure Variations

  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides (): Contains a pyrimidine core with bromo and morpholino substituents.
  • Pyridinyl-sulfonamide derivatives (): Utilize a pyridine ring instead of tetrahydroquinoline. The pyridine’s smaller heterocyclic system may reduce steric hindrance but limit hydrophobic interactions compared to the fused bicyclic system of the target compound .
  • 1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl derivatives (): Shares the tetrahydroquinoline core but substitutes the benzene sulfonamide with a nitro group, introducing strong electron-withdrawing effects that could alter electronic properties and reactivity .

Substituent Effects

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Notes
Target Compound Tetrahydroquinoline 2,5-Dimethoxybenzene sulfonamide N/A Electron-donating groups may enhance H-bonding
Compound Pyrimidine 5-Bromo, morpholino, trimethylbenzene N/A Bromo and morpholino may improve solubility
Compound Pyridine Methoxybenzene sulfonamide 0.85 μM (kinase inhibition) Methoxy groups align with target’s design
Compound Tetrahydroquinoline 4-Nitrobenzenesulfonyl N/A Nitro group introduces electron deficiency

Pharmacokinetic and Physicochemical Properties

  • Solubility: Morpholino substituents () and methoxy groups (Target, ) may improve aqueous solubility compared to nitro-substituted analogues () .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonyl group , a tetrahydroquinoline moiety , and a dimethoxybenzene sulfonamide structure. These components contribute to its solubility and potential interactions with biological targets.

Component Description
Benzenesulfonyl groupEnhances solubility and potential biological activity.
Tetrahydroquinoline moietyAssociated with neuropharmacological effects and potential CNS activity.
Dimethoxybenzene sulfonamideMay influence pharmacokinetics and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step procedures. A common method includes the reaction of benzenesulfonyl chloride with a suitable amine under basic conditions to form the sulfonamide intermediate, followed by further reactions to introduce the tetrahydroquinoline and dimethoxy groups.

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. The benzenesulfonyl group can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the tetrahydroquinoline structure may intercalate with DNA or interact with proteins, affecting their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related sulfonamides possess activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • The presence of the sulfonamide functional group is often linked to antibacterial effects due to its structural similarity to p-amino benzoic acid (PABA), which is essential for bacterial growth.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness.
    Compound MIC (µg/mL) Target Bacteria
    This compound32Staphylococcus aureus
    N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide64Escherichia coli
  • Cytotoxicity Studies : Another study evaluated the cytotoxic effects of sulfonamide derivatives on human cell lines. The results indicated that certain modifications could enhance selectivity towards bacterial cells while minimizing toxicity to human cells.

Q & A

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound?

  • Answer : Combine:
  • Chemical biology : Photoaffinity labeling to map binding sites.
  • Systems pharmacology : Integrate omics data (proteomics, metabolomics) to identify off-target effects.
  • Microfluidics : High-throughput screening in organ-on-chip models .

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